molecular formula C11H7BrN2 B1214671 7-bromo-9H-pyrido[3,4-b]indole CAS No. 88704-40-9

7-bromo-9H-pyrido[3,4-b]indole

Cat. No.: B1214671
CAS No.: 88704-40-9
M. Wt: 247.09 g/mol
InChI Key: QIIQCUUHBSIRSM-UHFFFAOYSA-N
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Description

7-bromo-9H-pyrido[3,4-b]indole: is a heterocyclic compound that belongs to the class of pyridoindoles, which are known for their significant biological activities. This compound features a bromine atom at the 7th position of the pyridoindole structure, which can influence its chemical reactivity and biological properties .

Biochemical Analysis

Biochemical Properties

7-Bromo-9H-pyrido[3,4-b]indole is involved in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, indole derivatives, including this compound, have been reported to exhibit inhibitory effects on certain enzymes, thereby modulating biochemical reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound has been observed to affect gene expression, leading to changes in cellular behavior and function . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction can result in changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways . Understanding these molecular mechanisms is essential for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in sustained changes in cellular behavior and function . These temporal effects are important for designing experiments and interpreting results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Studies have shown that indole derivatives can have a threshold effect, where a certain dosage is required to achieve the desired biological activity . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, indole derivatives have been shown to modulate the activity of enzymes involved in the metabolism of amino acids and other biomolecules . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that indole derivatives can be transported across cell membranes and distributed to specific cellular compartments . Understanding these transport and distribution mechanisms is important for developing targeted therapies using this compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-9H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(4-bromophenyl)-4-nitropyridine with triethyl phosphite under nitrogen atmosphere at 110°C for 3 hours. The resulting product is then purified through column chromatography to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of bases.

Major Products:

    Substitution Products: Various substituted pyridoindoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyridoindole structure.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 7-bromo-9H-pyrido[3,4-b]indole is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound and its derivatives have shown promise in biological studies due to their potential pharmacological activities. They are investigated for their anticancer, antimicrobial, and antiviral properties .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of functional materials .

Mechanism of Action

The exact mechanism of action of 7-bromo-9H-pyrido[3,4-b]indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance its binding affinity to these targets, potentially leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: 7-bromo-9H-pyrido[3,4-b]indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacological agent and its utility in synthetic chemistry .

Properties

IUPAC Name

7-bromo-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQCUUHBSIRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237268
Record name Eudistomin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88704-40-9
Record name Eudistomin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088704409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudistomin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of norharmane (600 mg, 3.57 mmol) in tetrahydrofuran (THF; 50 ml) was treated with bromine (0.40 ml, 7.80 mmol) at RT while stirring. After stirring for 18 h at RT, the reaction was concentrated under reduced pressure and the resulting residue was sonicated in 10% aqueous Na2CO3 (100 ml). The product was filtered and washed with water to give 905 mg of crude product. The crude product was crystallized from xylenes to provide in two crops 580 mg of 7-bromo-β-carboline.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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